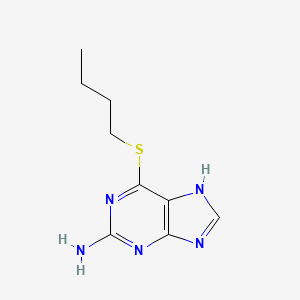

6-butylsulfanyl-7H-purin-2-amine

Beschreibung

Eigenschaften

CAS-Nummer |

5069-81-8 |

|---|---|

Molekularformel |

C9H13N5S |

Molekulargewicht |

223.30 g/mol |

IUPAC-Name |

6-butylsulfanyl-7H-purin-2-amine |

InChI |

InChI=1S/C9H13N5S/c1-2-3-4-15-8-6-7(12-5-11-6)13-9(10)14-8/h5H,2-4H2,1H3,(H3,10,11,12,13,14) |

InChI-Schlüssel |

ZSUJPFRBJSHGDC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCSC1=NC(=NC2=C1NC=N2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 6-butylsulfanyl-7H-purin-2-amine generally involves two key steps:

- Introduction of the butylsulfanyl group at the 6-position of the purine ring

- Installation of the amino group at the 2-position

These steps are often carried out via nucleophilic substitution reactions on appropriately functionalized purine precursors.

Method 1: Nucleophilic Substitution on 6-Halopurine Precursors

A common approach involves starting from 6-halopurine derivatives (e.g., 6-chloropurine or 6-bromopurine) which undergo substitution with a butylthiol nucleophile to afford the 6-butylsulfanyl purine intermediate. Subsequent amination at the 2-position can be achieved via established amination protocols.

- Starting material: 6-chloropurine or 6-bromopurine

- Reagent: Butanethiol (nucleophile)

- Conditions: Base (e.g., potassium carbonate), polar aprotic solvent (e.g., DMF), heating

- Product: 6-butylsulfanyl purine intermediate

- Amination: Introduction of amino group at C-2 via reaction with ammonia or amine source under controlled conditions

Method 2: Alkylation of 6-Sulfanyl Purine Derivatives

Another route involves preparing 6-sulfanyl purine intermediates first, which are then alkylated using alkyl halides such as 1-iodobutane to introduce the butyl group on the sulfur atom.

- Example: Reaction of 8-sulfanyl-5,9-dihydro-1H-purine-2,6-dione with 1-iodobutane under basic conditions yields the corresponding 6-butylsulfanyl purine derivative with good yields and purity.

Method 3: Reconstruction via Tetrazolopyrimidine Intermediates

A more sophisticated synthetic approach involves the formation of tetrazolopyrimidine intermediates, which are then transformed into purine derivatives by ring closure and functional group manipulation.

- This method starts from 2,4,6-triaminopyrimidine derivatives, which undergo nitration, reduction, and cyclization to form 2-aminopurine frameworks.

- Subsequent substitution at the 6-position with butylsulfanyl groups can be achieved via nucleophilic substitution or alkylation reactions.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Nucleophilic substitution on 6-halopurines | 6-chloropurine or 6-bromopurine | Butanethiol, base (K2CO3) | DMF, heating | Moderate to High (60-85%) | Straightforward, well-known chemistry | Requires halopurine precursor; possible side reactions |

| Alkylation of 6-sulfanyl purines | 6-sulfanyl purine derivatives | 1-iodobutane, base | Polar aprotic solvent, mild heating | High (up to 87%) | High selectivity, good yields | Requires preparation of sulfanyl intermediate |

| Tetrazolopyrimidine reconstruction | 2,4,6-triaminopyrimidine | Nitrating agents, reducing agents, cyclization catalysts | Multi-step, controlled conditions | Moderate (50-65%) | Novel approach, allows structural diversity | Multi-step, complex purification |

Analytical Characterization and Reaction Monitoring

- Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used to monitor reaction progress and purity of intermediates and final products.

- Structural confirmation is typically done using Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H NMR, ^13C NMR), Infrared (IR) Spectroscopy , and Mass Spectrometry (MS) .

- For instance, the presence of the butylsulfanyl group is confirmed by characteristic signals in the ^1H NMR spectrum corresponding to the alkyl chain protons and sulfur-bound methylene groups.

- Amino groups show characteristic broadened singlets in the ^1H NMR and bands in the IR spectrum around 3100–3400 cm^-1.

Research Findings and Notes

- The alkylation of sulfanyl purines with alkyl halides such as 1-iodobutane has been demonstrated to proceed with high selectivity and yields, producing white amorphous solids with melting points around 280–300°C.

- Reduction steps in the tetrazolopyrimidine route require careful choice of reducing agents; sodium dithionite and catalytic hydrogenation on palladium have been found effective in avoiding side reactions and oil formation.

- The choice of nitrating mixture (e.g., HNO3:H2SO4 in 1:6 ratio) is critical to avoid oxidation of amino groups during intermediate formation.

- The synthetic routes enable the preparation of derivatives with potential biological activity, including antithyroid effects and nucleoside analogs.

Analyse Chemischer Reaktionen

Types of Reactions

6-butylsulfanyl-7H-purin-2-amine can undergo several types of chemical reactions, including:

Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position.

Reduction: The compound can be reduced under specific conditions to modify the purine ring or the butylsulfanyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Substitution: Various substituted purines depending on the nucleophile used.

Reduction: Reduced purine derivatives.

Wissenschaftliche Forschungsanwendungen

6-butylsulfanyl-7H-purin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

Biology: The compound can be used to study the interactions of purine analogs with biological macromolecules.

Industry: Used in the development of materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 6-butylsulfanyl-7H-purin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The butylsulfanyl group can enhance the binding affinity of the compound to its target, potentially leading to inhibition or modulation of the target’s activity. The purine ring structure allows the compound to mimic natural purines, thereby interfering with biological processes that rely on purine metabolism .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The substituent at position 6 governs molecular weight, polarity, and solubility. Key analogs and their properties are summarized below:

Key Observations:

- Electronic Effects: Sulfur atoms in thioether groups (e.g., SBu, SBn) donate electron density via resonance, altering the purine ring’s electronic profile compared to oxygen-containing (e.g., phenoxy) or halogen (e.g., Br) substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.